N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline scaffold fused with a furan-2-carbonyl group at position 1 and a branched 3,3-dimethylbutanamide substituent at position 5.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)13-18(23)21-15-9-8-14-6-4-10-22(16(14)12-15)19(24)17-7-5-11-25-17/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPERTABIPADPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the oxidation of furfural using reagents such as nitric acid or acetic anhydride.
Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling of the Intermediates: The furan-2-carbonyl intermediate is then coupled with the tetrahydroquinoline moiety under conditions that facilitate amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives such as furoic acid.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents.
Major Products
Oxidation: Furoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Research indicates that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide exhibits significant biological activities that can be categorized into several key areas:
Anticancer Activity
The compound has shown promising results in cytotoxicity studies against various cancer cell lines. Notably:
- MCF-7 Breast Cancer Cells : Exhibited significant cytotoxicity with an IC50 value of 4.06 µM.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 | 4.06 | 7.33 |
This indicates a higher cytotoxic effect on cancer cells compared to normal cells.
Mechanistic Insights
Mechanistic studies have revealed that the compound induces apoptosis in cancer cells through several pathways:
- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in MCF-7 cells.
| Protein | Expression Level (fold change) |
|---|---|
| p53 | 6.95 |
| Bax | 3.15 |
| Bcl-2 | 0.24 |
The upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) suggest that the compound effectively triggers apoptotic pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using DPPH assays. Results indicate that it possesses antioxidant activity comparable to established antioxidants like ascorbic acid.
Case Studies and Research Findings
Several studies have focused on derivatives of this compound to evaluate their biological activities:
- Cytotoxic Activity : Research demonstrated that furan-based derivatives exhibited significant cytotoxic effects against various cancer cell lines.
- Antioxidant Activity : Studies indicated that certain derivatives possess antioxidant properties superior to established antioxidants.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the tetrahydroquinoline moiety can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. 3-(Furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one (Compound 10, )
- Key Differences: The glucose moiety in Compound 10 introduces significant hydrophilicity (C₁₉H₁₉NO₈ vs. the target compound’s estimated formula C₁₉H₂₂N₂O₃), reducing lipophilicity (logP ~ -0.5 vs. ~3.2 predicted for the target compound).
- Synthesis : Compound 10 requires glycosylation steps and protection/deprotection strategies, making its synthesis more complex than the target compound’s likely amide coupling route .
b. N-(1,2,3,4-Tetrahydroquinolin-4-yl)pyrrolidin-2-one Derivatives ()
- Such isomerism can lead to divergent biological activities (e.g., 2–10-fold differences in IC₅₀ values in antimicrobial assays) .
- Functional Groups : The pyrrolidin-2-one group (lactam) provides rigidity and hydrogen-bonding sites, whereas the target compound’s 3,3-dimethylbutanamide offers conformational flexibility and enhanced lipophilicity.
c. Pesticidal Amides ()
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
- The trifluoromethyl group in flutolanil enhances electron-withdrawing effects, improving binding to fungal succinate dehydrogenase. In contrast, the target compound’s dimethylbutanamide may prioritize hydrophobic interactions.
Comparative Data Table
Research Findings and Implications
- Furan-containing pesticides (e.g., cyprofuram) show moderate environmental persistence (half-life ~30 days), a trait that may require optimization in the target compound for agricultural use .
- Synthetic Accessibility :
- The target compound’s synthesis likely avoids the multi-step glycosylation seen in Compound 10, favoring scalable amide coupling methodologies .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is a complex organic compound that combines a furan-2-carbonyl moiety with a tetrahydroquinoline structure. This unique combination of functional groups suggests a potential for diverse biological activities, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features several key functional groups that contribute to its biological properties. The furan ring is known for its ability to participate in various chemical reactions, while the tetrahydroquinoline structure is often associated with neuroactive and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group within similar compounds has been shown to inhibit enzyme activity by binding to active sites, disrupting metabolic pathways involved in cellular functions. This inhibition can lead to various pharmacological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Preliminary studies indicate that derivatives of tetrahydroquinoline structures exhibit significant antimicrobial properties. For instance, compounds similar in structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety may enhance this activity through synergistic effects on bacterial cell wall synthesis or protein synthesis inhibition .
Anticancer Potential
Research on related compounds suggests that the furan-containing tetrahydroquinolines may possess anticancer properties. The mechanism could involve apoptosis induction in cancer cells or inhibition of tumor growth through interference with specific signaling pathways. In vitro studies have shown promising results against various cancer cell lines .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds. For example:
- Study 1 : A series of furan-based compounds were synthesized and evaluated for their antimicrobial activity. Results indicated that modifications to the tetrahydroquinoline structure significantly enhanced efficacy against resistant bacterial strains .
- Study 2 : Investigations into the anticancer properties revealed that certain derivatives induced cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
